molecular formula C18H18Cl2N2O2 B15160667 N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-61-6

N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B15160667
CAS No.: 820231-61-6
M. Wt: 365.2 g/mol
InChI Key: HBGZKCVIRQOSGP-QZTJIDSGSA-N
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Description

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its two chiral centers and the presence of chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets .

Properties

CAS No.

820231-61-6

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1

InChI Key

HBGZKCVIRQOSGP-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)Cl)[C@@H](C2=CC=C(C=C2)Cl)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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